molecular formula C11H20O4 B8331729 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol

1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol

Cat. No.: B8331729
M. Wt: 216.27 g/mol
InChI Key: GVNBQSGOUGUAKR-UHFFFAOYSA-N
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Description

1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is a complex organic compound featuring a cyclopropanol ring and a tetrahydropyran moiety

Chemical Reactions Analysis

Types of Reactions

1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation and various reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetrahydropyran ring play crucial roles in these interactions, facilitating binding to enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Hydroxy-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]cyclopropanol is unique due to its combination of a cyclopropanol ring and a tetrahydropyran moiety.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

1-[3-hydroxy-2-(oxan-2-yloxy)propyl]cyclopropan-1-ol

InChI

InChI=1S/C11H20O4/c12-8-9(7-11(13)4-5-11)15-10-3-1-2-6-14-10/h9-10,12-13H,1-8H2

InChI Key

GVNBQSGOUGUAKR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(CC2(CC2)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(tetrahydro-2H-pyran-2-yloxy)-dihydrofuran-2(3H)-one (2.23 g, 12 mmol) and Ti(Oi-Pr)4 (0.68 g, 2.4 mmol, Aldrich) in 40 mL of dry THF at 15° C. under N2 was added EtMgBr (30 mmol, 10 mL, 3M ether solution, Aldrich) dropwise via a syringe pump over 2 hrs. The temperature of the reaction was always kept below 20° C. After stirring for 2 hrs, the reaction mixture was quenched with 30 mL of saturated NH4Cl aqueous solution, and was extracted with ethyl acetate (50 mL×3). The combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:1 (v/v) EtOAc/n-hexane) to afford 1-(3-hydroxy-2-(tetrahydro-2H-pyran-2-yloxy)propyl)cyclopropanol as yellow oil (1.92 g, 73%).2
Quantity
2.23 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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